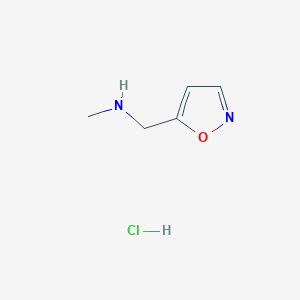
1,4-Dichlorotetrafluorobenzene
Descripción general
Descripción
1,4-Dichlorotetrafluorobenzene is a chemical compound with the molecular formula Cl2C6F4 . It is a derivative of benzene where two hydrogen atoms are replaced by chlorine atoms and four hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two chlorine atoms and four fluorine atoms attached to a benzene ring . For a more detailed analysis, it would be beneficial to refer to crystallographic data or computational chemistry studies .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, boiling point, and refractive index . More detailed properties such as vapor pressure and Henry’s Law constants are often estimated using predictive mathematical techniques .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
- Synthesis of Dichlorotrifluorobenzenes : The synthesis of 1,2-dichlorotetrafluorobenzene and 1,2,4-trichlorotrifluorobenzene involves reactions of chlorine with tetrafluoro-1,4-benzodioxane and other fluorinated compounds at high temperatures, highlighting its role in producing fluorinated benzene derivatives (Nikul’shin et al., 2012).
Biodegradation Studies
- Degradation by Microbial Strains : Studies on the biodegradation of difluorobenzenes, including 1,4-dichlorotetrafluorobenzene, by the microbial strain Labrys portucalensis, shed light on the environmental breakdown of these compounds and their potential impact on ecosystems (Moreira et al., 2009).
Organic Chemistry and Catalysis
- Ammonolysis Reactions : Research shows that 1,3-dichlorotetrafluorobenzene can undergo ammonolysis, a chemical process where ammonia replaces fluorine atoms, which is significant in the field of organic synthesis (Selivanova et al., 2002).
- Use in Organometallic Chemistry : Fluorobenzenes like this compound are increasingly recognized as solvents for organometallic chemistry and catalysis due to their reduced ability to donate π-electron density, making them suitable for various reactions (Pike et al., 2017).
Material Science and Crystal Engineering
- Phosphorescent Co-crystal Assembly : this compound can be used to assemble organic phosphorescent co-crystals, demonstrating its utility in developing advanced materials (Gao et al., 2012).
Synthesis of Organic Compounds
- Synthesis of Polyfluorinated Compounds : It plays a role in synthesizing polyfluorinated organic compounds, serving as a building block for various chemical transformations (Sapegin & Krasavin, 2018).
Photocatalysis and Reaction Studies
- Photocatalyzed Reactions : Studies on benzylic fluorination have highlighted the potential of this compound in photocatalyzed reactions, offering insights into its role in organic synthesis (Bloom et al., 2014).
Electronic and Structural Analysis
- Electronic and Structural Properties : Research on fluorinated benzene derivatives, including this compound, involves studying their electronic properties and crystal structures, contributing to our understanding of their behavior in various applications (Pignotti et al., 2008).
Propiedades
IUPAC Name |
1,4-dichloro-2,3,5,6-tetrafluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F4/c7-1-3(9)5(11)2(8)6(12)4(1)10 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBUEVKHTMIROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)F)Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454687 | |
| Record name | Benzene, 1,4-dichloro-2,3,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-62-5 | |
| Record name | Benzene, 1,4-dichloro-2,3,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3046038.png)
![N-(2-fluorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B3046039.png)
![N-(2-furylmethyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B3046040.png)
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3046041.png)
![3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B3046043.png)








![(S)-8-(3,5-difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B3046061.png)
